N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine
Description
N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine is a chiral organic compound featuring a benzofuran moiety, a dimethylamino-oxoethyl group, and an L-leucine residue. The benzofuran core contributes aromatic π-π interactions, while the dimethylamino group may enhance solubility and bioavailability.
Properties
CAS No. |
821780-06-7 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S)-2-[[(1R)-1-(1-benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)9-14(18(22)23)19-16(17(21)20(3)4)13-5-6-15-12(10-13)7-8-24-15/h5-8,10-11,14,16,19H,9H2,1-4H3,(H,22,23)/t14-,16+/m0/s1 |
InChI Key |
CHGQSANDCPYGLU-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@H](C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade to construct the benzofuran ring, followed by further reactions to introduce the dimethylamino and oxoethyl groups . Reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally related analogs from diverse sources:
Table 1: Structural and Physicochemical Comparison
Notes:
- Estimates based on structural analogs suggest a molecular weight of ~400–450 g/mol.
- The target compound’s amide group contrasts with thioureas in and , which are more lipophilic and prone to hydrolysis .
Key Differentiators
Benzofuran Core vs.
Amino Acid vs. Sugar/Thiourea Backbones: Unlike thiourea-linked glucopyranosyl derivatives () or perfluorophenyl thioureas (), the target’s L-leucine residue may improve water solubility and metabolic stability compared to purely aromatic or carbohydrate-based analogs .
Dimethylamino Group: The dimethylamino-oxoethyl motif enhances basicity, contrasting with neutral formyl groups in ’s leucine esters. This could improve ionizability for pH-dependent absorption .
Stereochemical Complexity :
- The 1R configuration aligns with enantioselective synthesis challenges seen in and ’s thioureas, suggesting similar requirements for chiral resolution .
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